Cas no 870812-95-6 ((2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine)

(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- (R)-4-Morpholino-1-(phenylthio)-2-butylamine
- (2R)-4-(4-Morpholinyl)-1-(phenylsulfanyl)-2-butanamine
- (R)-4-morpholino-1-(phenylthio)butan-2-amine
- (1R)-3-(4-morpholinyl)-1-((phenylsulfanyl)methyl)propylamine
- Allethrin II
- Rethrin II
- trans-(E)-Allethrin II
- (2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine
- (αR)-α-[(Phenylthio)methyl]-4-morpholinepropanamine (ACI)
- (2R)-4-Morpholin-4-yl-1-phenylsulfanylbutan-2-amine
- AS-81151
- CS-0006927
- AKOS015903917
- (R)-3-morpholin-4-yl-1-phenylsulfanylmethyl-propylamine
- DTXSID70648574
- SCHEMBL376570
- 4-Morpholinepropanamine, -[(phenylthio)methyl]-, (R)-
- 870812-95-6
- DB-076827
- (1R)-3-morpholin-4-yl-1-((phenylthio)methyl)propylamine
- XVHVBUNXLXLXKG-CYBMUJFWSA-N
- W11922
-
- MDL: MFCD17171370
- インチ: 1S/C14H22N2OS/c15-13(6-7-16-8-10-17-11-9-16)12-18-14-4-2-1-3-5-14/h1-5,13H,6-12,15H2/t13-/m1/s1
- InChIKey: XVHVBUNXLXLXKG-CYBMUJFWSA-N
- ほほえんだ: S(C1C=CC=CC=1)C[C@H](N)CCN1CCOCC1
計算された属性
- せいみつぶんしりょう: 266.14500
- どういたいしつりょう: 266.14528450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- PSA: 63.79000
- LogP: 2.46650
(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076936-1g |
(R)-4-Morpholino-1-(phenylthio)-2-butylamine |
870812-95-6 | 95% | 1g |
¥2743.00 | 2024-04-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7675-1G |
(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine |
870812-95-6 | 95% | 1g |
¥ 2,158.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7675-100MG |
(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine |
870812-95-6 | 95% | 100MG |
¥ 580.00 | 2023-04-13 | |
eNovation Chemicals LLC | Y1240512-250mg |
(R)-4-Morpholino-1-(phenylthio)-2-butylamine |
870812-95-6 | 90% | 250mg |
$180 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076936-250mg |
(R)-4-Morpholino-1-(phenylthio)-2-butylamine |
870812-95-6 | 95% | 250mg |
¥1189.00 | 2024-04-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7675-5G |
(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine |
870812-95-6 | 95% | 5g |
¥ 7,068.00 | 2023-03-30 | |
Aaron | AR003CZC-100mg |
(R)-4-Morpholino-1-(phenylthio)-2-butylamine |
870812-95-6 | 95% | 100mg |
$97.00 | 2025-02-11 | |
A2B Chem LLC | AB55692-50mg |
(R)-4-Morpholino-1-(phenylthio)-2-butylamine |
870812-95-6 | 95% | 50mg |
$57.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7675-250mg |
(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine |
870812-95-6 | 95% | 250mg |
¥943.0 | 2024-04-16 | |
Ambeed | A360029-5g |
(R)-4-Morpholino-1-(phenylthio)-2-butylamine |
870812-95-6 | 95% | 5g |
$1344.0 | 2024-04-16 |
(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amineに関する追加情報
Introduction to (2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine (CAS No. 870812-95-6)
The compound (2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine, identified by its CAS number 870812-95-6, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to a class of derivatives that have garnered considerable attention due to their potential biological activities and structural features. The presence of both morpholine and phenylsulfanyl groups in its molecular framework suggests a unique set of properties that make it a valuable candidate for further research and development.
In recent years, the pharmaceutical industry has seen a surge in the exploration of chiral compounds, which often exhibit enhanced selectivity and efficacy in biological systems. The stereochemistry of (2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine is particularly noteworthy, with the (R) configuration at the second carbon atom contributing to its distinct chemical behavior. This specific stereochemical arrangement has been a focus of interest in the development of novel therapeutic agents, as it can significantly influence the compound's interaction with biological targets.
The morpholine moiety in the molecule is known for its ability to enhance solubility and bioavailability, which are critical factors in drug design. Additionally, the phenylsulfanyl group introduces a polar aromatic ring that can interact favorably with biological receptors. These structural features make (2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine a promising candidate for further investigation in various therapeutic areas.
Current research in medicinal chemistry has highlighted the importance of understanding the relationship between molecular structure and biological activity. Studies have shown that compounds with similar scaffolds can exhibit diverse pharmacological effects, depending on subtle changes in their chemical configuration. The< strong>(2R)-configuration of our compound is particularly interesting, as it may confer specific binding properties that are not observed with its enantiomers or other related molecules.
One of the most exciting aspects of working with (2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine is its potential application in the development of new drugs. Researchers are exploring its use in treating a range of conditions, from inflammatory diseases to neurological disorders. The compound's unique structural features suggest that it may be able to interact with multiple targets simultaneously, leading to synergistic therapeutic effects.
In vitro studies have begun to reveal the biological profile of this compound, providing insights into its potential mechanisms of action. Initial findings suggest that it may possess anti-inflammatory properties, making it a candidate for drugs targeting conditions such as arthritis or autoimmune diseases. Furthermore, its ability to cross the blood-brain barrier could make it useful in treating central nervous system disorders.
The synthesis of (2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine presents both challenges and opportunities for chemists. The stereochemical purity required for pharmaceutical applications necessitates careful control over reaction conditions and purification techniques. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high yields and with high enantiomeric excess.
As research continues, new applications for this compound are likely to emerge. Its unique combination of structural features makes it a versatile tool for drug discovery, and its potential benefits for human health are substantial. The ongoing exploration of its pharmacological properties promises to yield valuable insights into disease mechanisms and new therapeutic strategies.
In conclusion, (2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine (CAS No. 870812-95-6) represents an exciting area of research with significant implications for pharmaceutical development. Its structural characteristics and potential biological activities make it a promising candidate for further investigation, offering hope for new treatments across multiple therapeutic domains.
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